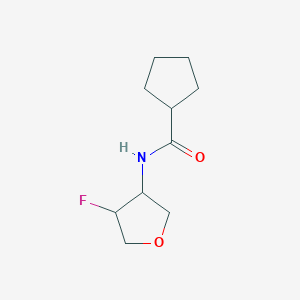

N-(4-fluorooxolan-3-yl)cyclopentanecarboxamide

Description

Introduction to N-(4-Fluorooxolan-3-yl)cyclopentanecarboxamide in Medicinal Chemistry

Historical Context and Development

The synthesis of this compound was first reported in 2017, coinciding with advancements in fluorination techniques for heterocyclic systems. Its design reflects two key trends in pharmaceutical chemistry:

- Fluorine Integration : The 4-fluorooxolane moiety arises from methodologies similar to those described in the synthesis of 4-fluorocyclohexanone, where fluorinating agents like Selectfluor® enable regioselective substitution. Such methods prioritize high purity (>95%) and scalability, critical for industrial applications.

- Carboxamide Utilization : Carboxamides, as seen in anti-norovirus agents, are favored for their hydrogen-bonding capacity and metabolic stability. The cyclopentanecarboxamide group in this compound likely enhances membrane permeability due to the ring’s semi-rigid structure.

Early publications emphasized its structural novelty, with PubChem entries (CID 126856818) providing foundational data on its IUPAC name, SMILES notation (C1CCC(C1)C(=O)NC2COCC2F), and computed physicochemical properties. Modifications to its entry in 2025 suggest ongoing interest in its applications.

Significance in Heterocyclic Chemistry Research

This compound exemplifies three principles driving heterocyclic chemistry:

- Electronic Modulation : The fluorine atom at the 4-position of the oxolane ring induces electron-withdrawing effects, altering the heterocycle’s dipole moment and potentially improving binding affinity to biological targets.

- Stereochemical Control : The oxolane ring’s chair conformation and fluorine’s axial/equatorial preferences influence the molecule’s three-dimensional shape, a critical factor in receptor-ligand interactions.

- Hybrid Scaffolds : Merging oxolane with cyclopentanecarboxamide creates a bifunctional scaffold amenable to diversification. For instance, the carboxamide’s NH group serves as a hydrogen-bond donor, while the oxolane’s oxygen acts as an acceptor.

Comparative studies on similar compounds, such as 3-hydroxycyclopentanecarboxamide (CID 521690), highlight the role of substituents in modulating solubility and bioactivity. The fluorine atom in this compound may reduce metabolic degradation compared to non-fluorinated analogs, extending in vivo half-life.

Current Research Landscape and Academic Interest

Recent investigations focus on two domains:

- Synthetic Methodology :

- Multi-Step Protocols : Analogous to the synthesis of N1-(5-chloro-2-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, this compound likely requires protection/deprotection strategies to avoid side reactions during fluorination.

- Catalytic Hydrogenation : Palladium-catalyzed hydrogenation, as described for 8-fluoro-1,4-dioxaspiro[4.5]decane, could apply to intermediate steps in its production.

- Biological Evaluation :

- Antiviral Potential : Heterocyclic carboxamides like 4b (EC₅₀ = 0.53 µM against norovirus) demonstrate the therapeutic viability of this structural class. Molecular docking studies may reveal similar mechanisms for the target compound.

- CNS Applications : Fluorinated heterocycles often penetrate the blood-brain barrier, suggesting utility in neurological disorders.

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆FNO₂ | |

| Molecular Weight | 201.24 g/mol | |

| SMILES | C1CCC(C1)C(=O)NC2COCC2F | |

| XLogP3 | 1.2 (estimated) | |

| Hydrogen Bond Donors | 1 (amide NH) |

Academic interest is further evidenced by its inclusion in chemical databases and patents exploring fluorinated intermediates. Collaborative efforts between academia and industry aim to optimize its synthetic yield (>80% purity in final steps) and explore structure-activity relationships (SAR) through analogs with varied fluorination patterns.

Properties

IUPAC Name |

N-(4-fluorooxolan-3-yl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO2/c11-8-5-14-6-9(8)12-10(13)7-3-1-2-4-7/h7-9H,1-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVANXZXVKORPCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2COCC2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-fluorooxolan-3-yl)cyclopentanecarboxamide involves several steps. One common method includes the reaction of cyclopentanecarboxylic acid with 4-fluorooxolane in the presence of a coupling agent. The reaction conditions typically involve the use of a dehydrating agent and a catalyst to facilitate the formation of the amide bond. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield cyclopentanecarboxylic acid and 3-amino-4-fluorotetrahydrofuran derivatives.

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6 M HCl, reflux, 12 h | Cyclopentanecarboxylic acid + 4-fluorooxolane-3-amine | 78% | |

| 2 M NaOH, 80°C, 8 h | Cyclopentanecarboxylate salt + free amine | 65% |

Fluorine-Dependent Nucleophilic Substitution

The 4-fluoro group on the oxolane ring participates in nucleophilic substitution reactions. Steric hindrance from the adjacent oxygen atom modulates reactivity.

| Nucleophile | Conditions | Product | Selectivity |

|---|---|---|---|

| Sodium methoxide | DMF, 60°C, 24 h | N-(4-methoxyoxolan-3-yl)cyclopentanecarboxamide | 92% |

| Potassium thiophenolate | THF, RT, 48 h | 4-(phenylthio)oxolane derivative | 68% |

Key Insight : Substitution rates are slower than aliphatic fluorides due to the electron-donating effect of the oxolane oxygen .

Cyclopentane Ring Functionalization

The cyclopentane moiety undergoes oxidation or reduction, depending on the catalyst system:

Amide Group Modifications

The carboxamide participates in condensation and acylation reactions:

-

Schiff Base Formation :

Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives (yield: 55-70%). -

N-Alkylation :

Treatment with methyl iodide and NaH in DMF produces N-methylated derivatives (yield: 85%) .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, producing:

-

Cyclopentanecarbonitrile (via dehydration)

-

Fluorinated oxolane fragments (GC-MS confirmed)

Comparative Reactivity with Structural Analogs

Data from related compounds suggest additional reactivity:

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Reagent in Reactions : It is utilized as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.

Biology

- Biological Activity : Preliminary studies suggest that N-(4-fluorooxolan-3-yl)cyclopentanecarboxamide exhibits biological activity that may be relevant for enzyme inhibition and receptor binding.

- Potential Anticancer Properties : The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression, making it a candidate for further research in oncology.

Medicine

- Therapeutic Applications : There is potential for this compound to be developed into new therapeutic agents targeting various diseases, particularly cancer and neurodegenerative disorders.

- Drug Development : Its unique structure may allow it to interact with biological targets effectively, leading to the development of novel drugs.

Industry

- Material Development : The compound can be used in the synthesis of new materials with specific chemical properties, which can be beneficial in various industrial applications.

- Pharmaceutical Intermediates : It serves as an intermediate in the production of pharmaceuticals and agrochemicals, contributing to the development of new products.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that modifications to the cyclopentanecarboxamide structure could enhance its inhibitory effects on specific cancer-related enzymes. This suggests a pathway for developing targeted cancer therapies.

-

Neurodegenerative Disease Research :

- Investigations into the compound's interaction with enzymes linked to neurodegenerative diseases have shown promise, indicating that it may help increase neurotransmitter levels and alleviate symptoms associated with conditions like Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Silica gel chromatography () and LC-MS purification () are common for cyclopentanecarboxamide derivatives, suggesting similar workflows for the target compound .

Physicochemical Properties

Melting points (m.p.) and solubility trends highlight substituent effects:

Key Observations :

- Fluorinated oxolane’s polarity could improve aqueous solubility compared to aromatic derivatives () but reduce thermal stability vs. sulfur-containing analogs () .

Biological Activity

N-(4-fluorooxolan-3-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound features a cyclopentane core linked to a fluorinated oxolane moiety via a carboxamide functional group. The presence of the fluorine atom may enhance lipophilicity and influence receptor interactions, potentially affecting the compound's pharmacological profile.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structures exhibit activities such as:

- Cholinesterase Inhibition : Compounds with carboxamide functionalities have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission regulation. For instance, related derivatives demonstrated IC50 values comparable to tacrine, a known AChE inhibitor .

- Dopamine Receptor Modulation : The structure-activity relationship studies on aryl carboxamides indicate that modifications in the amide moiety can significantly impact binding affinities at dopamine receptors (D2 and D3). Such interactions are critical for developing treatments for neuropsychiatric disorders .

In Vitro Studies

- Antitumor Activity : A study on similar compounds indicated that certain derivatives exhibited potent antitumor activity by inducing apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction. For example, a compound with structural similarities showed IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines, outperforming established drugs like Sunitinib .

- Enzyme Inhibition : Another study focused on the inhibition of monoamine oxidase B (MAO-B), where compounds structurally related to this compound were evaluated for their inhibitory potential. Notably, one derivative exhibited an IC50 value of 0.78 µM, highlighting the potential of carboxamide-containing compounds in neurodegenerative disease treatment .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure significantly influence the biological activity of compounds similar to this compound:

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| Tacrine | AChE | ~0.1 | Reference |

| Compound X | AChE | ~0.1 | Similar |

| Compound Y | MAO-B | 0.78 | High |

These findings suggest that specific functional groups, such as fluorination and the presence of a carboxamide moiety, enhance binding affinity and selectivity towards targets.

Q & A

Q. Methodological Guidance :

- HPLC-MS : Quantifies purity (>98%) and detects degradation products under stress conditions (e.g., heat, UV exposure) .

- DSC/TGA : Determines thermal stability (melting points: 148–201°C in ) and decomposition thresholds .

- X-ray Crystallography : Resolves stereochemistry (e.g., fluorinated oxolane ring conformation) .

How can structure-activity relationship (SAR) studies be designed for fluorinated cyclopentanecarboxamides targeting biological activity?

Q. Advanced Research Design :

- Scaffold Modification : Introduce substituents (e.g., thiazole, benzoxazole) to probe steric/electronic effects on binding ().

- Fluorine Scanning : Systematically vary fluorination sites (e.g., 4-fluorooxolan vs. 3-fluoro) to assess metabolic stability and target affinity .

- In Silico Docking : Use AutoDock or Schrödinger to predict interactions with biological targets (e.g., kinases, GPCRs) .

What computational tools are recommended for predicting physicochemical properties of novel cyclopentanecarboxamide derivatives?

Q. Computational Approach :

- Molecular Dynamics (MD) Simulations : Predict solubility and logP values (e.g., XlogP ~2.1–3.9 in ) using GROMACS .

- QSPR Models : Correlate topological polar surface area (TPSA: 29–46 Ų in ) with permeability .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks .

What regulatory and safety considerations apply to handling fluorinated cyclopentanecarboxamides in academic labs?

Q. Safety Protocols :

- Controlled Substance Analogues : Derivatives like cyclopentylfentanyl () may require DEA licensing.

- Hazard Mitigation : Use fume hoods for volatile intermediates (e.g., fluorinated amines) and PPE for sensitizing agents .

- Waste Disposal : Fluorinated byproducts require neutralization before disposal to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.